molecular formula C6H11NO3 B2566792 2-Propenamide, N-(2,3-dihydroxypropyl)- CAS No. 42521-68-6

2-Propenamide, N-(2,3-dihydroxypropyl)-

Cat. No. B2566792
CAS RN: 42521-68-6
M. Wt: 145.158
InChI Key: GFHMKLBDCUNICS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propenamide, N-(2,3-dihydroxypropyl)-, also known as N-(2,3-dihydroxypropyl)prop-2-enamide, is an organic compound with the molecular formula C6H11NO3 . It is primarily used in scientific research.


Synthesis Analysis

The synthesis of 2-Propenamide, N-(2,3-dihydroxypropyl)- can be achieved via the reaction of acrylamide with glycidol using a base catalyst. The resulting product is then purified by recrystallization from water.


Molecular Structure Analysis

The molecular structure of 2-Propenamide, N-(2,3-dihydroxypropyl)- consists of 6 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight of this compound is 145.16 .


Physical And Chemical Properties Analysis

2-Propenamide, N-(2,3-dihydroxypropyl)- is a white crystalline solid. It is highly soluble in water and polar organic solvents such as ethanol and methanol. The compound has a molecular weight of 145.16 g/mol and a density of 1.2 g/cm3.

Scientific Research Applications

Acrylamide in Food Products

Acrylamide, also known as 2-propenamide, has been a significant focus of research due to its formation in high-carbohydrate foods during heat treatment processes like baking and frying. Studies have examined factors affecting its formation and degradation, aiming to mitigate health risks associated with its consumption due to its neurotoxic, genotoxic, carcinogenic, and reproductive toxicity properties. Efforts to reduce acrylamide levels in food products have involved exploring the roles of acrylamide precursors, such as free amino acids (mainly asparagine), reducing sugars, and processing conditions (Keramat, J., Lebail, A., Prost, C., & Jafari, M., 2011) Acrylamide in Baking Products: A Review Article.

Pharmaceutical Applications

N-hydroxy-3-phenyl-2-propenamides, structurally related to 2-propenamide, have been investigated for their potential as novel inhibitors of human histone deacetylase (HDAC) with antitumor activity. These compounds have shown potent enzyme inhibition and cell growth inhibition properties in human carcinoma cell lines, leading to the clinical trial of specific compounds like NVP-LAQ824 for their therapeutic effects against cancer (Remiszewski, S. et al., 2003) N-hydroxy-3-phenyl-2-propenamides as novel inhibitors of human histone deacetylase with in vivo antitumor activity.

Environmental Impact and Health

Acrolein (2-propenal) research focuses on its ubiquitous presence in cooked foods and the environment, exploring its sources, metabolism, and biomolecular interactions relevant to human health and disease. The formation of acrolein from various sources, including the degradation of glycerol and amino acids, and its biological effects mediated through interactions with DNA and proteins, highlight the importance of understanding its impact on health and developing strategies to mitigate exposure (Stevens, J. F., & Maier, C. S., 2008) Acrolein: sources, metabolism, and biomolecular interactions relevant to human health and disease.

Poly(N-isopropyl acrylamide) for Drug Delivery

Research into the controlled polymerization of N-isopropylacrylamide (NIPAM) has led to advancements in drug delivery technologies. Poly(N-isopropyl acrylamide) is a thermoresponsive polymer extensively studied for its potential in controlled drug release, demonstrating the significance of selecting suitable chain transfer agents and initiating species for its polymerization (Convertine, A. et al., 2004) Facile, controlled, room-temperature RAFT polymerization of N-isopropylacrylamide.

properties

IUPAC Name

N-(2,3-dihydroxypropyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-2-6(10)7-3-5(9)4-8/h2,5,8-9H,1,3-4H2,(H,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHMKLBDCUNICS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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